molecular formula C13H15N3O3 B3073239 1-(4-ethoxyphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1017416-73-7

1-(4-ethoxyphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B3073239
CAS No.: 1017416-73-7
M. Wt: 261.28 g/mol
InChI Key: NHIIUZKMBHIQTA-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that belongs to the class of 1,2,3-triazoles This compound is characterized by the presence of an ethoxyphenyl group, an ethyl group, and a carboxylic acid group attached to the triazole ring

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-ethoxyphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid typically involves a multi-step process. One common method starts with the preparation of 1-azido-4-ethoxybenzene, which is then subjected to a cycloaddition reaction with ethyl propiolate under copper(I) catalysis to form the triazole ring. The resulting intermediate is then hydrolyzed to yield the target compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethoxyphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide or potassium tert-butoxide.

Major Products:

    Oxidation: Formation of triazole oxides.

    Reduction: Formation of triazole alcohols or aldehydes.

    Substitution: Formation of various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: 1-(4-Ethoxyphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of both ethoxy and ethyl groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups can result in distinct properties compared to other similar compounds.

Properties

IUPAC Name

1-(4-ethoxyphenyl)-5-ethyltriazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3/c1-3-11-12(13(17)18)14-15-16(11)9-5-7-10(8-6-9)19-4-2/h5-8H,3-4H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHIIUZKMBHIQTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=NN1C2=CC=C(C=C2)OCC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-ethoxyphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
1-(4-ethoxyphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 3
1-(4-ethoxyphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-(4-ethoxyphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 5
1-(4-ethoxyphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 6
1-(4-ethoxyphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid

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